molecular formula C9H11N3O3 B7463723 2-(2-Methyl-5-nitroanilino)acetamide

2-(2-Methyl-5-nitroanilino)acetamide

Cat. No. B7463723
M. Wt: 209.20 g/mol
InChI Key: YXARJFDLVGSPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-5-nitroanilino)acetamide, also known as MNA, is a chemical compound that has been studied extensively for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitroanilino)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the death of these microorganisms.
Biochemical and Physiological Effects:
2-(2-Methyl-5-nitroanilino)acetamide has been shown to have antibacterial, antifungal, and antiviral effects. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting DNA and RNA. However, the biochemical and physiological effects of this compound on humans are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Methyl-5-nitroanilino)acetamide in lab experiments is its ability to inhibit the growth of microorganisms. This property makes it useful for studying the effects of different compounds on bacteria, fungi, and viruses. However, one of the limitations of using this compound is its potential toxicity to humans. Therefore, caution should be taken when handling this compound in the lab.

Future Directions

There are several future directions for research on 2-(2-Methyl-5-nitroanilino)acetamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine the potential applications of this compound in the fields of biochemistry and biotechnology.
In conclusion, 2-(2-Methyl-5-nitroanilino)acetamide is a chemical compound that has been studied extensively for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. While there are advantages to using this compound in lab experiments, caution should be taken due to its potential toxicity to humans. There are several future directions for research on 2-(2-Methyl-5-nitroanilino)acetamide, including the development of new synthetic methods and further investigation of its mechanism of action.

Synthesis Methods

The most common method for synthesizing 2-(2-Methyl-5-nitroanilino)acetamide is through the reaction of 2-methyl-5-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2-(2-Methyl-5-nitroanilino)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and biotechnology. This compound has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.

properties

IUPAC Name

2-(2-methyl-5-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6-2-3-7(12(14)15)4-8(6)11-5-9(10)13/h2-4,11H,5H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXARJFDLVGSPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-5-nitroanilino)acetamide

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